NNN'N'-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE
Overview
Description
NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its ability to form stable complexes and its reactivity in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE typically involves the reaction of prop-2-en-1-ylamine with pentanediamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different amides or nitriles, while reduction reactions may yield various amine derivatives.
Scientific Research Applications
NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its reactivity allows it to modify proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-Hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and in the synthesis of polymers.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis due to its ability to form stable complexes with metal ions.
Uniqueness
NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes. This makes it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(prop-2-enyl)pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-12-18(13-6-2)16(20)10-9-11-17(21)19(14-7-3)15-8-4/h5-8H,1-4,9-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGKBTWXIRXYOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCCC(=O)N(CC=C)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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